molecular formula C17H16N4O3S4 B11982832 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11982832
M. Wt: 452.6 g/mol
InChI Key: SXQYTBDSUORZHD-UHFFFAOYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzyl chloride to form 5-(benzylsulfanyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-chloro-N-(4-sulfamoylphenyl)acetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Various alkylating or arylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C17H16N4O3S4

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S4/c18-28(23,24)14-8-6-13(7-9-14)19-15(22)11-26-17-21-20-16(27-17)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)(H2,18,23,24)

InChI Key

SXQYTBDSUORZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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